![molecular formula C11H14ClN5O2 B3047778 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid CAS No. 1443279-49-9](/img/structure/B3047778.png)
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Coupling with Benzoic Acid: The final step involves coupling the tetrazole derivative with benzoic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the tetrazole and benzoic acid moieties.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted derivatives with various nucleophiles replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-dimethylamino benzoic acid: Similar structure but lacks the tetrazole ring.
5-(dimethylamino)methyl-1H-tetrazole: Contains the tetrazole ring but lacks the benzoic acid moiety.
Uniqueness
3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1443279-49-9 |
---|---|
Molekularformel |
C11H14ClN5O2 |
Molekulargewicht |
283.71 |
IUPAC-Name |
3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13N5O2.ClH/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18;/h3-6H,7H2,1-2H3,(H,17,18);1H |
InChI-Schlüssel |
FWZBGLBVHDYMPE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl |
Kanonische SMILES |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.